molecular formula C16H20N4O3 B2667417 5-cyclopropyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide CAS No. 1706274-71-6

5-cyclopropyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B2667417
CAS No.: 1706274-71-6
M. Wt: 316.361
InChI Key: HINISGUXWRINED-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide (CAS 1706274-71-6) is a chemical compound with the molecular formula C16H20N4O3 and a molecular weight of 316.36 g/mol . This specific chemical structure belongs to the class of 1,2-oxazole-3-carboxamides. While the specific biological activity and research applications for this exact compound are not detailed in the public domain, patents indicate that structurally related oxazole carboxamide compounds are investigated for their potential as therapeutic agents, particularly as inhibitors of interleukin-1 receptor-associated kinases (IRAKs) . IRAK4 is a key signaling kinase in the innate immune system, and its inhibition is a relevant pathway for research into inflammatory and autoimmune diseases . Furthermore, other pyrazole-carboxamide scaffolds have been documented to exhibit significant biological activity, such as antifungal effects, by targeting mitochondrial function and disrupting critical pathways like the TCA cycle and oxidative phosphorylation . This suggests that this compound may hold value for researchers in medicinal chemistry and drug discovery, serving as a building block or a candidate for screening in pharmacological and biochemical assays. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-cyclopropyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c21-16(14-7-15(23-19-14)12-1-2-12)18-13-8-17-20(10-13)9-11-3-5-22-6-4-11/h7-8,10-12H,1-6,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINISGUXWRINED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3=CN(N=C3)CC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual building blocks, such as cyclopropylamine, oxan-4-ylmethanol, and pyrazole derivatives. These intermediates are then subjected to various coupling reactions, cyclizations, and functional group transformations to assemble the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes are often employed to enhance efficiency and scalability. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

5-cyclopropyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and as a building block for drug discovery.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for studying enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Pyrazole-Oxazole Carboxamides

Compounds in this class share a 1,2-oxazole-3-carboxamide scaffold linked to substituted pyrazoles. Key structural differences lie in the substituents on the oxazole and pyrazole rings, which critically influence physicochemical and biological properties:

Compound Name Oxazole Substituent Pyrazole Substituent Key Properties Reference
5-cyclopropyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide Cyclopropyl 1-[(oxan-4-yl)methyl] High polarity (oxan-4-yl enhances solubility); moderate steric bulk N/A
Ceapin-A7 (N-(1-{[2,4-bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide) Furan-2-yl 1-[2,4-bis(trifluoromethyl)phenyl] Lipophilic (CF3 groups); electron-withdrawing effects enhance metabolic stability
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Chloro, methyl 1-phenyl, 4-cyano High crystallinity (mp: 133–135°C); moderate yield (68%)

Key Observations :

  • Cyclopropyl vs.
  • Oxan-4-yl vs. Aromatic Substituents : The oxan-4-ylmethyl group on the pyrazole improves water solubility relative to lipophilic aryl groups (e.g., phenyl or bis(trifluoromethyl)phenyl in Ceapin-A7), which may favor pharmacokinetic profiles .

Physicochemical and Spectroscopic Properties

  • Melting Points : compounds exhibit melting points ranging from 123–183°C, correlating with substituent polarity and crystallinity. The target compound’s oxan-4-yl group may lower its melting point compared to halogenated derivatives due to reduced symmetry .
  • Spectroscopy :
    • ¹H NMR : The cyclopropyl group (δ ~1.0–2.0 ppm) and oxan-4-yl protons (δ ~3.3–4.0 ppm) would distinguish the target compound from analogues with aryl or halogen substituents .
    • MS : Molecular ion peaks would reflect the molecular weight (e.g., oxan-4-yl adds 99.1 g/mol vs. trifluoromethylphenyl in Ceapin-A7) .

Biological Activity

5-cyclopropyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound belongs to a class of pyrazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

C13H15N3O3\text{C}_{13}\text{H}_{15}\text{N}_3\text{O}_3

This compound features a cyclopropyl group, a pyrazole ring, and an oxazole moiety, which contribute to its pharmacological properties.

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that certain pyrazole compounds showed promising activity against various bacterial strains, including E. coli and S. aureus. Specifically, compounds with similar structural features to this compound demonstrated effective inhibition against these pathogens .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In vitro assays have shown that compounds with the pyrazole structure can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives similar to the target compound exhibited up to 85% inhibition of TNF-α at micromolar concentrations . This suggests that this compound may also possess significant anti-inflammatory properties.

3. Anticancer Activity

The anticancer properties of pyrazole derivatives have been explored in various studies. Some derivatives have shown cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, compounds with similar frameworks were found to inhibit cell proliferation in breast and lung cancer models . This indicates a potential application for this compound in cancer therapy.

Research Findings

A comparative analysis of various studies reveals the following insights into the biological activity of pyrazole derivatives:

Study Activity Findings
Selvam et al. (2014)Anti-inflammatoryCompounds showed up to 85% inhibition of TNF-α at low concentrations .
Burguete et al. (2015)AntimicrobialNoted significant activity against E. coli and S. aureus .
Chovatia et al. (2016)AnticancerInduced apoptosis in cancer cell lines .

Case Studies

Several case studies have documented the effects of similar compounds on specific diseases:

  • Case Study on Inflammation : A derivative with a similar structure was tested in a carrageenan-induced edema model, showing comparable anti-inflammatory effects to indomethacin .
  • Case Study on Cancer : In a study involving lung cancer cells, a related pyrazole derivative exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

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